![molecular formula C25H21N3O B2406662 8-methoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866348-46-1](/img/structure/B2406662.png)

8-methoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

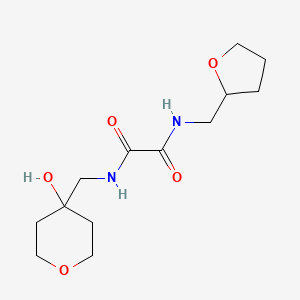

The compound “8-methoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It has a molecular formula of C26H23N3O and an average mass of 393.480 Da .

Synthesis Analysis

The synthesis of quinoline derivatives, such as the one , often involves complex organic reactions. For instance, novel pyrazolo[3,4-b]-quinoline derivatives can be synthesized by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[4,3-c]quinoline core structure. This core is further substituted with methoxy, methylbenzyl, and phenyl groups .Applications De Recherche Scientifique

Chemical Synthesis and Derivative Preparation

Research indicates the synthesis of various derivatives of 8-methoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline. For instance, Coutts and El-Hawari (1977) described the preparation of 1′,2′-Dihydro-3-methyl-1-phenylspiro[[2]pyrazoline-4,3′(4′H)-quinoline]-5-one and related compounds, showcasing the feasibility of synthesizing various derivatives from similar chemical structures (Coutts & El-Hawari, 1977).

Biological Applications and Pharmacology

Research has explored the potential biological applications of related compounds. For example, a study by Raboisson et al. (2003) investigated 8-substituted pyrazolo[1,5-a]-1,3,5-triazines as bioisosteric replacements for adenine derivatives, discovering potent phosphodiesterase type 4 inhibitors with high isoenzyme selectivity. This highlights the pharmacological relevance of compounds structurally similar to this compound (Raboisson et al., 2003).

Crystallography and Structural Analysis

The study of the crystal structure and bonding patterns of related compounds is also a focus. For example, Portilla et al. (2005) conducted an analysis of the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, which can provide insights into the molecular structure and interactions of similar compounds (Portilla et al., 2005).

Antimicrobial and Antioxidant Properties

The exploration of antimicrobial and antioxidant properties of related structures has been a subject of interest. Xi and Liu (2015) synthesized coumarin-fused quinolines and tested their ability to quench radicals and inhibit DNA oxidation, demonstrating the potential of such compounds in medical and biochemical applications (Xi & Liu, 2015).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with key proteins of the pi3k/akt/mtor cell signaling pathway . This pathway is crucial for many cellular functions, including cell growth and survival.

Mode of Action

It’s suggested that the compound may exert its effects by inhibiting the expression of pi3k/akt/mtor signaling pathway-related proteins . This inhibition could lead to changes in the cell cycle and induce apoptosis .

Biochemical Pathways

The compound appears to affect the PI3K/AKT/mTOR signaling pathway . This pathway is involved in cell survival, growth, and proliferation. By inhibiting this pathway, the compound could potentially disrupt these processes, leading to cell cycle arrest and apoptosis .

Result of Action

The compound has been shown to inhibit the proliferation of certain cell types, block the cell cycle in the G2/M phase, decrease the cell mitochondrial membrane potential, and induce apoptosis . These effects suggest that the compound could have potential antitumor activity.

Action Environment

Propriétés

IUPAC Name |

8-methoxy-5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O/c1-17-7-6-8-18(13-17)15-28-16-22-24(19-9-4-3-5-10-19)26-27-25(22)21-14-20(29-2)11-12-23(21)28/h3-14,16H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNIQOBGWGZPQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B2406579.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-chlorophenyl)-N-methylacetamide](/img/structure/B2406585.png)

![Methyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2406586.png)

![2,4-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B2406590.png)

![2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile](/img/structure/B2406600.png)

![1-{2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2406601.png)